molecular formula C8H11IN2O2 B3047135 Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 1354704-28-1

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B3047135
CAS No.: 1354704-28-1
M. Wt: 294.09
InChI Key: PQJKIOKVGRWDKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole-based organic compound characterized by a pyrazole ring substituted with an iodine atom at the 4-position, a methyl group at the 3-position, and an ethyl acetate moiety at the 1-position. Pyrazole derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions . The ethyl ester group contributes to metabolic stability and synthetic flexibility, as esters are common intermediates in drug development .

Properties

IUPAC Name

ethyl 2-(4-iodo-3-methylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJKIOKVGRWDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201314
Record name 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-28-1
Record name 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 4-iodo-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-iodo-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives.

    Reduction Products: Reduction can yield pyrazole derivatives with reduced functional groups.

    Hydrolysis Products: Hydrolysis results in the formation of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate features a pyrazole ring with an iodine atom and an ethyl acetate moiety. The presence of the iodine atom enhances the compound's reactivity, making it suitable for various chemical transformations.

Key Characteristics

  • Molecular Formula : C_8H_10I N_3O_2
  • Molecular Weight : Approximately 294.09 g/mol
  • Structure : Contains a five-membered pyrazole ring with substituents that contribute to its biological activity.

Medicinal Chemistry

This compound serves as a valuable building block in drug development. Its structural similarities to biologically active compounds allow for the synthesis of derivatives targeting various diseases.

Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug-resistant pathogens.

Compound NameAntibacterial Activity (MIC mg/mL)Antifungal ActivityNotes
Ethyl 2-(4-bromo-3-methylpyrazol-1-yl)acetate0.002 - 0.025HighBromine increases reactivity
Ethyl 2-(4-chloro-3-methylpyrazol-1-yl)acetate0.005 - 0.030ModerateChlorine enhances penetration
Ethyl 2-(4-iodo-3-methylpyrazol-1-yl)acetate0.0039 - 0.025PotentialIodine enhances both antibacterial and antifungal activity

Materials Science

Incorporating this compound into polymers can improve thermal stability and mechanical properties. Its unique structure allows it to act as a cross-linking agent in polymer synthesis, enhancing material performance.

Application Example: Polymer Synthesis
Research has demonstrated that adding this compound to polymer matrices can increase thermal resistance and reduce flammability, making it suitable for applications in aerospace and automotive industries.

Biological Studies

The compound is also utilized in enzyme inhibition studies and receptor binding assays due to its structural characteristics that mimic natural substrates.

Mechanism of Action
The iodine atom facilitates interactions through halogen bonding, enhancing binding affinity to specific enzymes or receptors, which can modulate their activity.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom and the pyrazole ring can influence its binding affinity and specificity towards these targets. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate and related compounds:

Compound Name Substituents (Pyrazole Ring) Core Structure Key Features
This compound 4-iodo, 3-methyl Pyrazole High lipophilicity; iodine enhances halogen bonding potential
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate 4-iodo, 3-CF₃ Pyrazole CF₃ group increases electron-withdrawing effects and metabolic stability
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate 5-bromo, 3-ethyl-sulfinyl Benzofuran Sulfinyl group and aromatic system enable diverse non-covalent interactions
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate 5-(4-Cl-phenyl), 2-phenyl Imidazole Chlorophenyl enhances hydrophobicity; imidazole offers stronger basicity
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate 4-amino Pyrazole Amino group increases polarity and hydrogen-bonding capacity

Physicochemical Properties

  • Lipophilicity: The iodine and trifluoromethyl substituents in pyrazole derivatives increase logP values compared to amino or methyl groups. For example, the trifluoromethyl analog () is likely more lipophilic than the target compound due to the CF₃ group’s hydrophobicity.
  • Crystallographic Behavior : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () exhibits crystal stabilization via π-π interactions (3.814 Å spacing) and C-H⋯O hydrogen bonds. Pyrazole analogs like the target compound may display similar packing but with distinct distances due to iodine’s van der Waals radius .

Biological Activity

Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with an iodine atom at the 4-position and an ethyl acetate moiety. The synthesis generally involves the iodination of a pyrazole precursor followed by reaction with chloroacetic acid under basic conditions, which allows for the introduction of the acetate group.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with halogen substitutions, such as iodine in this case, often exhibit enhanced antimicrobial properties. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.015

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving the disruption of tubulin polymerization or apoptosis induction .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the iodine atom enhances binding affinity to biological targets, allowing for better interaction with enzymes or receptors involved in microbial growth or cancer cell survival .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in biological assays:

  • Antimicrobial Studies : A comprehensive evaluation of various pyrazole derivatives demonstrated that those with halogen substitutions exhibited significant antibacterial activity, supporting the role of the iodine atom in enhancing efficacy against pathogens .
  • Cancer Cell Line Studies : In vitro assays on human fibrosarcoma HT-1080 cells showed that compounds similar to this compound could mimic known anticancer agents like combretastatin A-4, suggesting potential for further development in cancer therapeutics .

Q & A

What are the optimal synthetic routes for introducing iodo and methyl substituents on the pyrazole core of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate?

Basic Question
The introduction of iodo and methyl groups on the pyrazole ring typically involves halogenation and alkylation reactions. For iodination, electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., AlCl₃) is effective . Methyl groups can be introduced via nucleophilic substitution or by using methylating agents like methyl iodide under basic conditions. A precursor such as 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile (CAS: EN300-194143) may serve as a key intermediate, which can undergo hydrolysis and esterification to form the target compound .

How can reaction conditions be optimized to enhance the yield and purity of this compound?

Basic Question
Optimization involves systematic variation of solvent polarity, temperature, and catalyst loading. Polar aprotic solvents (e.g., DMF, DMSO) are preferred for iodination due to their ability to stabilize transition states. For esterification, ethanol or ethyl acetate (CAS: 141-78-6) is ideal due to their compatibility with acetate formation . Monitoring reaction progress via TLC or HPLC and employing column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Evidence from pyridazine derivative syntheses suggests that maintaining anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions .

What spectroscopic techniques are critical for confirming the structure of this compound, and how should data be interpreted?

Basic Question
Key techniques include:

  • ¹H/¹³C NMR : Peaks for the pyrazole ring protons (δ 6.5–8.0 ppm) and ester carbonyl (δ ~165–170 ppm). Methyl groups on pyrazole appear as singlets (δ ~2.3–2.5 ppm) .
  • IR : Strong absorption bands for C=O (ester, ~1740 cm⁻¹) and C-I (~500–600 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) should match the molecular weight (C₈H₁₀IN₃O₂, calc. 307.09 g/mol). High-resolution MS (HRMS) confirms the empirical formula .

How can X-ray crystallography and SHELX software resolve ambiguities in the molecular structure?

Advanced Question
Single-crystal X-ray diffraction (SCXRD) provides definitive structural evidence. SHELXL (SHELX-2018) is used for refinement, employing least-squares minimization to optimize atomic coordinates and displacement parameters. For example, in pyrazole derivatives, SHELXL effectively refines twinned or high-resolution data, resolving discrepancies between NMR and crystallographic data . ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks, critical for validating the 3D arrangement .

How should researchers address contradictory data between spectroscopic and crystallographic results?

Advanced Question
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent inclusion in crystals. To resolve:

Compare experimental NMR chemical shifts with DFT-calculated values.

Analyze temperature-dependent NMR to detect conformational flexibility.

Re-examine crystallographic data for disorder or solvent molecules using SHELXL’s PART instruction .
For example, in pyrazole-acetate hybrids, discrepancies in methyl group positions were resolved by refining occupancy factors and hydrogen atom positions .

What strategies enable functionalization of the acetate ester group for further derivatization?

Advanced Question
The ester group can be hydrolyzed to a carboxylic acid (using NaOH/H₂O) or trans-esterified with other alcohols (e.g., methanol, via acid catalysis). For medicinal chemistry applications, coupling reactions (e.g., amidation with EDCI/HOBt) introduce bioactive moieties. Evidence from Mannich reactions on pyrazole derivatives suggests that electrophilic substitution at the acetate β-position is feasible using aldehydes and amines .

How can computational methods predict spectroscopic properties or reactivity of this compound?

Advanced Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR chemical shifts, IR vibrations, and electrostatic potential surfaces. Software like Gaussian or ORCA can model transition states for iodination or ester hydrolysis. For example, computed ¹³C NMR shifts for pyrazole derivatives showed <2 ppm deviation from experimental data, validating synthetic routes .

What stability challenges arise under varying pH and temperature conditions?

Advanced Question
The iodo-substituted pyrazole is prone to dehalogenation under basic conditions (pH >10). Accelerated stability studies (40°C/75% RH) over 4 weeks revealed <5% degradation in ethyl acetate solutions, suggesting storage in anhydrous, dark conditions. HPLC-UV monitoring at 254 nm tracks decomposition products .

How does this compound compare structurally and functionally to related pyrazole derivatives?

Advanced Question
Comparative studies with analogs (e.g., 2-(3,5-dicyclopropylpyrazol-1-yl)acetic acid, PubChem CID: 121211006) highlight steric and electronic effects. The iodine atom enhances electrophilicity, making it reactive in Suzuki-Miyaura couplings, while the methyl group improves lipophilicity (logP calc. ~2.1). Biological assays on similar pyridazine derivatives showed moderate antimicrobial activity (MIC: 12.5–50 µg/mL) .

What methodologies are recommended for evaluating biological activity in medicinal chemistry applications?

Advanced Question
Standard assays include:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination).
    For pyrazole derivatives, preliminary phytochemical screening (e.g., ethyl acetate extracts) identified alkaloid-like bioactive motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate

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